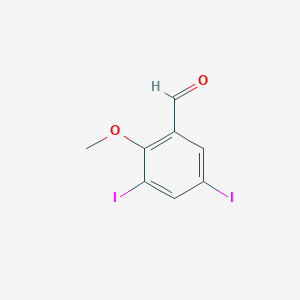

3,5-Diiodo-2-methoxybenzaldehyde

Description

Significance of Substituted Benzaldehydes as Advanced Synthons

Substituted benzaldehydes are fundamental building blocks, or "synthons," in the field of organic synthesis. youtube.com A synthon is a conceptual unit within a molecule that aids in planning a chemical synthesis through a process known as retrosynthetic analysis. The aldehyde functional group is particularly valuable due to its reactivity, allowing for the formation of a wide array of chemical bonds and the construction of more complex molecular architectures. nih.gov The presence of various substituents on the benzene (B151609) ring further diversifies their chemical behavior, making them versatile starting materials for synthesizing pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. scribd.comnih.gov The strategic placement of substituents can influence the reactivity of the aldehyde group and provide handles for subsequent chemical modifications. nih.gov Tandem reactions, which allow for the synthesis of complex molecules in a single pot, have been developed for creating benzaldehyde (B42025) derivatives, highlighting their importance in efficient chemical manufacturing. liberty.edu

Overview of Dihalogenated and Methoxy-Substituted Aromatic Aldehydes in Modern Chemical Research

Dihalogenated and methoxy-substituted aromatic aldehydes represent a significant class of compounds in modern chemical research. The presence of halogen atoms, such as iodine or bromine, on the aromatic ring introduces unique properties. mdpi.com Halogens can influence the electronic nature of the ring and can act as leaving groups in various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The methoxy (B1213986) group (-OCH₃), an electron-donating group, can direct the position of incoming chemical groups during a reaction and can be a key feature in biologically active molecules. google.comnih.gov

The combination of dihalogen and methoxy substituents on a benzaldehyde creates a highly functionalized molecule with distinct reactivity patterns. For instance, the presence of these groups can impact the molecule's solubility and intermolecular interactions. mdpi.com Research into these types of compounds often focuses on their synthesis and their use as intermediates in the creation of more complex target molecules. nih.gov For example, related compounds like 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde (B50888) are used as chemical intermediates. sigmaaldrich.com The specific positioning of these functional groups is crucial for their intended application in synthesis.

Historical Context and Evolution of Research on Iodine-Substituted Aromatic Compounds

The history of iodine-substituted aromatic compounds is intrinsically linked to the discovery of iodine itself by the French chemist Bernard Courtois in 1811. wiley-vch.deacs.org Initially isolated from seaweed ash, its unique properties were quickly recognized. wiley-vch.de By the late 19th century, chemists began to explore its incorporation into organic molecules. The first polyvalent organoiodine compound, (dichloroiodo)benzene, was prepared in 1886. wiley-vch.de

The C-I bond, being the weakest of the carbon-halogen bonds, makes organoiodine compounds highly reactive and thus valuable in synthesis, where the iodine atom can serve as an excellent leaving group. wikipedia.org This reactivity was utilized in early organic reactions like the Wurtz coupling and Williamson ether synthesis. acs.org A significant advancement in the field was the development of hypervalent iodine reagents, where the iodine atom exhibits a higher oxidation state than -1. wikipedia.org These reagents, such as Dess-Martin periodinane, have become indispensable tools for specific and mild oxidation reactions in modern organic synthesis. acs.org While early research was extensive, there was a period of reduced activity between 1914 and the 1970s, after which a resurgence of interest has led to the development of many new applications for these versatile compounds. wiley-vch.deresearchgate.net

Rationale for Dedicated Research Focus on 3,5-Diiodo-2-methoxybenzaldehyde within Academic Disciplines

While specific extensive research on this compound is not widely published, the rationale for its investigation within academic and industrial research can be inferred from the established importance of its structural components. The di-iodo substitution pattern offers two reactive sites for cross-coupling reactions, allowing for the sequential or dual introduction of new functional groups. This makes it a potentially valuable precursor for creating complex, multi-substituted aromatic systems.

The methoxy group at the 2-position, adjacent to the aldehyde, can sterically and electronically influence the reactivity of the formyl group and the iodinated positions. This specific arrangement of substituents provides a unique chemical environment that can be exploited for selective transformations. Academic research often focuses on developing novel synthetic methodologies and understanding the structure-reactivity relationships of such highly functionalized molecules. The synthesis and reactions of this compound could therefore serve as a model system for exploring new synthetic methods or as a key intermediate in the total synthesis of complex natural products or novel pharmaceutical agents.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆I₂O₂ |

| Molecular Weight | 387.94 g/mol |

| Purity | Min. 95% |

| CAS Number | 32024-13-8 |

Data sourced from CymitQuimica cymitquimica.com and BLD Pharm bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodo-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYUVJVFYYTBMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3,5 Diiodo 2 Methoxybenzaldehyde

Retrosynthetic Analysis and Key Disconnection Strategies for 3,5-Diiodo-2-methoxybenzaldehyde

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally breaking down the target molecule into simpler, commercially available precursors. amazonaws.come-bookshelf.de For this compound, the key disconnections involve the carbon-iodine (C-I) and carbon-formyl (C-CHO) bonds.

Two primary disconnection strategies emerge:

Strategy A: Disconnecting the C-CHO bond first. This approach suggests a formylation reaction on a pre-existing 1,3-diiodo-2-methoxybenzene scaffold. This retrosynthetic step leads to synthons representing an electrophilic formylating agent and a nucleophilic diiodinated methoxybenzene derivative.

Strategy B: Disconnecting the C-I bonds. This strategy points towards the direct iodination of 2-methoxybenzaldehyde (B41997). This pathway is often more direct but may present challenges in controlling the regioselectivity of the iodination reaction.

The choice between these strategies depends on the feasibility and efficiency of the corresponding synthetic reactions.

| Disconnection | Synthons | Corresponding Reagents/Reactions |

| C-CHO bond | Formyl cation equivalent and 1,3-diiodo-2-methoxybenzene anion equivalent | Vilsmeier-Haack reaction, lithiation followed by formylation with DMF |

| C-I bonds | 2-methoxybenzaldehyde and electrophilic iodine source | Direct iodination with I2 and an oxidizing agent |

Direct Halogenation Approaches for Aromatic Aldehydes

Direct halogenation of aromatic aldehydes offers a potentially shorter route to halogenated benzaldehyde (B42025) derivatives. However, achieving the desired regioselectivity can be a significant challenge.

Regioselective Iodination Techniques for Benzaldehyde Systems

The direct iodination of benzaldehyde systems requires the activation of iodine to generate a potent electrophile, as iodine itself is the least reactive halogen in electrophilic aromatic substitution. commonorganicchemistry.com Common iodinating reagents include iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide), N-iodosuccinimide (NIS), and iodine monochloride (ICl). nih.govwikipedia.org

Achieving regioselectivity in the iodination of substituted benzaldehydes is influenced by the electronic and steric effects of the existing substituents. For instance, the formyl group is a deactivating and meta-directing group, while the methoxy (B1213986) group is an activating and ortho-, para-directing group.

Influence of the Methoxy Group on Electrophilic Iodination Selectivity

The methoxy group (-OCH3) is a strong activating group due to its ability to donate electron density to the aromatic ring through resonance. This effect directs incoming electrophiles to the ortho and para positions. In the case of 2-methoxybenzaldehyde, the para position (position 5) and the other ortho position (position 3) are activated.

However, the formyl group (-CHO) is a deactivating group and directs incoming electrophiles to the meta position. Therefore, in 2-methoxybenzaldehyde, the methoxy group's activating and directing influence generally dominates, favoring substitution at the positions ortho and para to it. The challenge lies in achieving di-iodination specifically at the 3 and 5 positions while avoiding other isomers. The steric hindrance from the adjacent formyl group can influence the substitution pattern, potentially favoring the less hindered para position.

Multi-step Synthetic Routes from Readily Available Precursors

Multi-step syntheses often provide better control over regioselectivity and can be more reliable for obtaining the desired isomer in high purity.

Formylation Reactions on Diiodinated Methoxybenzene Scaffolds

A common and effective strategy involves the formylation of a pre-synthesized diiodinated methoxybenzene. Starting from 2-methoxyiodobenzene, a second iodine atom can be introduced to yield 2,4-diiodoanisole. This diiodinated precursor can then be formylated to introduce the aldehyde group.

Several formylation methods can be employed:

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic rings. chemistrysteps.comwikipedia.orgorganic-chemistry.org The reaction proceeds via an electrophilic aromatic substitution mechanism. chemistrysteps.comwikipedia.orgorganic-chemistry.org

Lithiation followed by Formylation: This method involves the deprotonation of the aromatic ring using a strong organolithium base, such as n-butyllithium, followed by quenching the resulting aryllithium species with a formylating agent like DMF. commonorganicchemistry.comthieme-connect.de The position of lithiation is often directed by existing substituents.

| Formylation Method | Reagents | General Conditions |

| Vilsmeier-Haack | POCl3, DMF | Typically performed at elevated temperatures |

| Lithiation-Formylation | n-BuLi, DMF | Requires anhydrous conditions and low temperatures |

Halogen Exchange Reactions for Diiodo-benzaldehydes, including Finkelstein-type Transformations

The Finkelstein reaction is a classic method for halogen exchange, typically involving the conversion of an alkyl or aryl chloride or bromide to the corresponding iodide using an alkali metal iodide like sodium iodide in acetone. wikipedia.orgbyjus.comiitk.ac.in While the traditional Finkelstein reaction is an SN2 reaction and not directly applicable to aryl halides, modifications and catalyzed versions have been developed for aromatic systems. wikipedia.orgorganic-chemistry.org

The "aromatic Finkelstein reaction" can be catalyzed by copper(I) iodide in combination with diamine ligands, or by nickel catalysts, to facilitate the exchange of bromine or chlorine for iodine on an aromatic ring. wikipedia.orgorganic-chemistry.orgacs.org This approach could be envisioned starting from a corresponding dibromo- or dichloro-2-methoxybenzaldehyde. However, the synthesis of these precursors might be as complex as the direct iodination routes.

It's important to note that these halogen exchange reactions are generally more applicable for converting bromides or chlorides to iodides and are less commonly used for the synthesis of diiodo-benzaldehydes from other dihalogenated precursors in this specific context. manac-inc.co.jpmanac-inc.co.jp

Organometallic Approaches in this compound Synthesis

Organometallic chemistry offers powerful tools for the regioselective functionalization of aromatic rings. Strategies like directed ortho-metalation and C-H activation are particularly relevant for constructing highly substituted patterns.

Directed ortho-metalation (DoM) is a potent technique for the synthesis of substituted aromatic compounds that circumvents the limitations of classical electrophilic aromatic substitution. wku.edu The strategy relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.org The methoxy group of anisole and its derivatives is an effective DMG. wikipedia.org The resulting aryllithium intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce functionality with high regioselectivity. wikipedia.orgnlc-bnc.ca

The mechanism of DoM involves the formation of a complex between the alkyllithium and the heteroatom of the DMG, which increases the acidity of the ortho-protons, leading to deprotonation. wikipedia.orguoc.gr This method was independently discovered by Henry Gilman and Georg Wittig around 1940 through the lithiation of anisole. wikipedia.orgnih.gov

For the synthesis of this compound, a DoM strategy could be envisioned in several ways. One approach could involve the DoM of 2,4-diiodoanisole. The methoxy group would direct lithiation to the 6-position, followed by quenching with a formylating agent (e.g., N,N-dimethylformamide, DMF) to introduce the aldehyde. Alternatively, starting with 2-methoxybenzaldehyde, a double DoM followed by iodination could be explored, although controlling the regioselectivity of the second metalation could be challenging.

Table 2: Key Components of Directed ortho-Metalation (DoM)

| Component | Role | Common Examples |

|---|---|---|

| Directing Metalation Group (DMG) | Coordinates the metalating agent and directs deprotonation to the ortho position. | -OCH₃, -OCONEt₂, -N(CH₃)₂, -CONH₂ wikipedia.orgnih.gov |

| Metalating Agent | Strong base that deprotonates the aromatic ring. | n-Butyllithium, sec-Butyllithium, LDA wikipedia.orgnih.gov |

| Electrophile | Reacts with the aryllithium intermediate to form a new C-E bond. | I₂, DMF, CO₂, TMSCl |

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for creating carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. uva.nl This approach involves the cleavage of a C-H bond and its subsequent conversion into a C-functional group bond, often mediated by a transition metal catalyst.

In the context of synthesizing iodinated arenes, directed C-H iodination is a powerful tool. For instance, Ni(II)-catalyzed C(sp²)–H iodination using molecular iodine (I₂) has been studied mechanistically. rsc.org This process often involves a directing group on the substrate that coordinates to the metal center, facilitating C-H activation at a specific position. The reaction proceeds through the formation of a nickelacycle intermediate, followed by reaction with I₂ to forge the C-I bond. rsc.org Palladium catalysis is also widely used for C-H activation of anisole derivatives, although many reported examples focus on arylation rather than iodination. researchgate.netrsc.org

To synthesize this compound, a C-H activation strategy could start with 2-methoxybenzaldehyde. The aldehyde or methoxy group could potentially act as a directing group to guide the selective iodination of the C-H bonds at the 3- and 5-positions using an appropriate catalyst system.

Catalytic Methods for Diiodo-Benzaldehyde Construction

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the construction of this compound, catalytic approaches can be applied to both the introduction of the iodine atoms and the formation of the aldehyde functionality.

Hypervalent iodine compounds are not only powerful stoichiometric oxidants but can also be used in catalytic cycles. acsgcipr.org An aryl iodide catalyst can be oxidized in situ by a terminal oxidant (e.g., Oxone) to generate a hypervalent iodine species, which then performs the desired transformation before being reduced back to the aryl iodide, thus completing the catalytic cycle. acsgcipr.org While often used for oxidation reactions, iodine catalysis is a broad field. e-bookshelf.de

Catalytic methods for the formylation of aryl halides are also well-established. For example, palladium-catalyzed carbonylation reactions can introduce a carbonyl group. A process involving the synthesis of benzaldehyde from iodobenzene using a starch-supported Pd(0) catalyst highlights the potential for such transformations. researchgate.net Applying this logic, a precursor like 1,3-diiodo-2-methoxybenzene could potentially be converted to the target aldehyde via a catalytic formylation or carbonylation reaction at one of the C-I bonds, although selectivity could be an issue.

Principles of Green Chemistry and Sustainable Synthesis in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are crucial for the sustainable production of fine chemicals like this compound.

Key aspects of green chemistry applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or even solvent-free conditions. For example, a method for synthesizing 3-methoxybenzaldehyde uses water as a solvent and nitric acid as an oxidant, which aligns with green principles. google.com

Catalysis: The use of catalytic methods (as discussed in sections 2.4.2 and 2.5) is inherently greener than stoichiometric approaches as it reduces waste by using small amounts of a substance to carry out the reaction many times.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. C-H activation is a prime example of an atom-economical reaction.

Use of Alternative Energy Sources: Employing methods like microwave irradiation, ultrasound, or photochemistry can often lead to shorter reaction times, lower energy consumption, and higher yields. researchgate.netnih.gov For instance, electrochemical methods can drive reactions without the need for chemical oxidants or reductants, generating less waste. mdpi.com

Renewable Feedstocks: While challenging for this specific molecule, the broader goal is to move away from petroleum-based starting materials towards bio-based resources. Starch, a biopolymer, has been used as a catalyst support, representing a step in this direction. researchgate.net

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Chemical Reactivity and Transformation Pathways of 3,5 Diiodo 2 Methoxybenzaldehyde

Reactivity Profile of the Aldehyde Functionality

The aldehyde group in 3,5-Diiodo-2-methoxybenzaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions and Their Stereochemical Outcomes

The most fundamental reaction of the aldehyde group is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing a rehybridization of the carbon from sp² to sp³. masterorganicchemistry.comlibretexts.org This initial attack breaks the C=O pi bond, pushing the electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub Subsequent protonation of this intermediate yields an alcohol. pressbooks.pub

The stereochemical outcome of this addition is of key importance. The trigonal planar geometry of the aldehyde group means the nucleophile can attack from either face of the carbonyl plane. libretexts.org For an asymmetrical starting material like this compound (where the two groups adjacent to the carbonyl are not identical), this non-specific attack creates a new chiral center. libretexts.org In the absence of a chiral catalyst or directing group, the reaction typically results in a racemic mixture of the two possible enantiomers, as both pathways are equally likely. libretexts.org

The general pathway can be summarized as follows:

Nucleophilic Attack: A nucleophile (:Nu⁻) adds to the carbonyl carbon.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: An acid source protonates the alkoxide to give the final alcohol product.

The reactivity of the aldehyde is enhanced by the electron-withdrawing nature of the iodine atoms on the aromatic ring, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Condensation Reactions, including Knoevenagel and Schiff Base Formations

Knoevenagel Condensation: This reaction is a modification of the aldol (B89426) condensation and involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org For this compound, this provides a pathway to form α,β-unsaturated products, which are valuable synthetic intermediates. The reaction proceeds via nucleophilic addition of the enolate (formed from the active methylene compound) to the aldehyde, followed by dehydration. wikipedia.org

Table 1: Examples of Knoevenagel Condensation with this compound

| Active Methylene Compound | Catalyst (Weak Base) | Expected Product |

|---|---|---|

| Diethyl malonate | Piperidine | Diethyl 2-(3,5-diiodo-2-methoxybenzylidene)malonate |

| Malonic acid | Pyridine | (E)-3-(3,5-diiodo-2-methoxyphenyl)acrylic acid (after decarboxylation) wikipedia.org |

Schiff Base Formation: this compound readily undergoes condensation with primary amines to form Schiff bases (or imines). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (-C=N-). researchgate.net These reactions are often catalyzed by acid and are typically reversible. Aromatic aldehydes, such as the title compound, form more stable Schiff bases due to conjugation. researchgate.net

Table 2: Schiff Base Formation from this compound

| Primary Amine | Expected Schiff Base Product |

|---|---|

| Aniline | (E)-N-(3,5-diiodo-2-methoxybenzylidene)aniline |

| 4-Chloroaniline | (E)-4-chloro-N-(3,5-diiodo-2-methoxybenzylidene)aniline |

Selective Oxidation and Reduction Pathways of the Carbonyl Group

The aldehyde functionality can be selectively transformed through both oxidation and reduction reactions without affecting the aryl iodide bonds.

Selective Reduction: The aldehyde group can be selectively reduced to a primary alcohol. A common and effective method involves the use of sodium borohydride (B1222165) (NaBH₄). To prevent potential side reactions or rearrangements that can occur with substituted benzaldehydes, the reaction can be performed in the presence of a weak acid, like acetic acid, which quenches the intermediate benzyl (B1604629) alkoxide. nih.gov This approach ensures the formation of (3,5-diiodo-2-methoxyphenyl)methanol with high selectivity.

Selective Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 3,5-diiodo-2-methoxybenzoic acid. This transformation can be achieved using a variety of standard oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidic workup, or Jones' reagent (CrO₃ in sulfuric acid and acetone). Careful control of reaction conditions is necessary to avoid unwanted side reactions involving the sensitive iodide substituents.

Reactivity of the Aryl Iodide Moieties

The two carbon-iodine bonds on the aromatic ring are key sites for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides makes this compound an excellent substrate for these transformations. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille) for Carbon-Carbon Bond Formation

Palladium-catalyzed reactions are powerful tools for creating complex molecular architectures from this diiodinated building block.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is one of the most versatile methods for forming biaryl compounds or attaching alkyl, alkenyl, or alkynyl groups. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org By controlling the stoichiometry of the boronic acid, it is possible to achieve either mono- or di-substitution on the this compound core.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This method provides direct access to substituted alkynylarenes, which are precursors to many complex organic molecules. Double coupling can be achieved with an excess of the alkyne. wikipedia.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, typically with high E-stereoselectivity. organic-chemistry.org The reaction is catalyzed by a palladium complex in the presence of a base. nih.gov This reaction is highly valuable for the vinylation of aryl rings. The intramolecular version of this reaction is also a powerful tool for constructing ring systems. youtube.com

Stille Reaction: In the Stille reaction, the aryl iodide is coupled with an organotin compound (organostannane). wikipedia.orglibretexts.org A key advantage of the Stille coupling is its tolerance of a wide variety of functional groups, making it suitable for use in the synthesis of complex molecules. uwindsor.ca The reaction proceeds through a catalytic cycle similar to the Suzuki coupling. libretexts.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Arylalkyne |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Stilbene (B7821643) derivative |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Vinylarene |

Copper-Mediated Coupling Reactions (e.g., Ullmann Condensation) with Diverse Nucleophiles

The Ullmann condensation is a classic copper-catalyzed reaction used to form bonds between aryl halides and various nucleophiles. organic-chemistry.org This method is particularly useful for creating carbon-oxygen or carbon-nitrogen bonds. In the context of this compound, the aryl iodide moieties can react with alcohols, phenols, amines, or thiols at elevated temperatures in the presence of a copper catalyst and a base. This allows for the synthesis of diaryl ethers, N-aryl amines, and aryl thioethers, respectively.

Table 4: Ullmann Condensation of this compound

| Nucleophile | Product Type | Example Product (Monosubstituted) |

|---|---|---|

| Phenol (B47542) | Diaryl Ether | 3-Iodo-2-methoxy-5-phenoxybenzaldehyde |

| Aniline | N-Aryl Amine | 3-Iodo-2-methoxy-5-(phenylamino)benzaldehyde |

| Thiophenol | Aryl Thioether | 3-Iodo-2-methoxy-5-(phenylthio)benzaldehyde |

Investigating Nucleophilic Aromatic Substitution with Activated Iodides

The presence of two iodine atoms on the benzene (B151609) ring of this compound makes it a candidate for nucleophilic aromatic substitution (SNA r) reactions. In a typical SNAr mechanism, a nucleophile attacks an aromatic ring, leading to the displacement of a leaving group. For this to occur, the aromatic ring must be "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In this compound, the aldehyde group (-CHO) acts as a moderate electron-withdrawing group, primarily through its resonance effect from the ortho and para positions. The methoxy (B1213986) group (-OCH₃) at the 2-position, however, is an electron-donating group by resonance, which would generally deactivate the ring towards nucleophilic attack. The two iodine atoms also have a dual electronic effect: they are electron-withdrawing through induction but weakly electron-donating through resonance.

The iodine atoms themselves are potential leaving groups in SNAr reactions. Their ability to be displaced is influenced by the reaction conditions and the nature of the incoming nucleophile. Research on similarly structured di-iodinated aromatic compounds suggests that the regioselectivity of substitution would be a key point of investigation. The electronic activation provided by the ortho aldehyde group would preferentially activate the iodine at the 5-position for nucleophilic attack. However, steric hindrance from the adjacent methoxy group could influence the reactivity at the 3-position.

Detailed experimental studies specifically on this compound are necessary to fully elucidate the kinetics and thermodynamics of its nucleophilic aromatic substitution reactions. Such research would involve reacting the compound with various nucleophiles (e.g., amines, alkoxides, thiolates) under different conditions to determine product distribution and yields.

Chemo- and Regioselectivity in Reactions Involving Multiple Functional Groups

The simultaneous presence of an aldehyde, a methoxy group, and two iodo-substituents on the same aromatic ring raises important questions of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity concerns the position at which a reaction occurs.

In the context of this compound, a variety of selective transformations could be envisioned:

Aldehyde-Selective Reactions: Standard carbonyl chemistry, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine, could potentially be performed while leaving the iodo- and methoxy- groups intact. The challenge would be to find reaction conditions mild enough to avoid side reactions, such as de-iodination or ether cleavage.

Iodine-Selective Reactions: The iodine atoms are handles for cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions. A key question of regioselectivity arises here: can one iodine atom be selectively reacted over the other? The electronic and steric differences between the C3 and C5 positions would likely allow for selective coupling under carefully controlled conditions, for instance, by using a specific catalyst or a bulky coupling partner that favors the less hindered position.

Methoxy Group Reactivity: The methoxy group is generally stable, but under harsh acidic conditions (like with HBr or BBr₃), it could be cleaved to reveal a hydroxyl group. The selectivity of this reaction in the presence of the other functional groups would need to be established.

Table 1: Potential Selective Reactions and Selectivity Considerations for this compound

| Reaction Type | Target Functional Group | Potential Selectivity Challenge |

| Oxidation | Aldehyde | Avoiding oxidation of iodine or cleavage of the methoxy group. |

| Reduction | Aldehyde | Preventing reductive de-iodination. |

| Suzuki Coupling | C-I bond | Achieving regioselective coupling at either C3 or C5. |

| Ether Cleavage | Methoxy | Maintaining the integrity of the aldehyde and iodo-substituents. |

Development of Novel Multi-Component Reaction Sequences Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The unique combination of functional groups in this compound makes it an attractive substrate for the design of novel MCRs.

The aldehyde group is a common component in many well-known MCRs, such as the Ugi, Passerini, and Biginelli reactions. By incorporating this compound into these reaction sequences, complex molecules bearing the di-iodo-methoxy-phenyl scaffold can be rapidly assembled.

For example, in a Ugi four-component reaction, this compound could react with an amine, an isocyanide, and a carboxylic acid to generate a dipeptide-like structure. The resulting product would contain two iodine atoms, which could then be used in subsequent post-MCR modifications, such as intramolecular or intermolecular cross-coupling reactions to build even more complex, polycyclic systems.

The development of such MCR sequences would involve:

Screening: Testing the compatibility of this compound in various MCR conditions.

Optimization: Fine-tuning reaction parameters (catalyst, solvent, temperature) to maximize the yield and purity of the MCR product.

Post-MCR Transformations: Exploring the synthetic utility of the iodine handles in the MCR adducts for further diversification.

The successful application of this building block in MCRs would open avenues for the creation of diverse chemical libraries with potential applications in medicinal chemistry and materials science, leveraging the unique structural and electronic properties imparted by the di-iodo-methoxy substitution pattern.

Role and Applications of 3,5 Diiodo 2 Methoxybenzaldehyde As a Versatile Synthetic Intermediate

Precursor for Complex Organic Architectures

The strategic placement of reactive iodine atoms and an aldehyde group on 3,5-diiodo-2-methoxybenzaldehyde makes it an ideal starting material for constructing intricate molecular frameworks, including various heterocyclic compounds, advanced dye molecules, and diverse stilbene (B7821643) derivatives.

Synthesis of Substituted Quinazoline (B50416) Derivatives and Related Heterocycles

Quinazoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable attention due to their wide range of biological activities. researchgate.netresearchgate.netbenthamscience.com The aldehyde functional group in this compound can readily participate in condensation reactions, a key step in the formation of the quinazoline scaffold. Various synthetic strategies have been developed to construct quinazoline derivatives, often involving metal-catalyzed reactions, microwave-assisted synthesis, or multi-component reactions. researchgate.netnih.gov For instance, the reaction of an appropriately substituted aminobenzaldehyde with an amine can lead to the formation of the core quinazoline structure. The presence of the diiodo and methoxy (B1213986) substituents on the benzaldehyde (B42025) ring allows for the creation of quinazoline derivatives with specific substitution patterns, which can be crucial for their biological function. marquette.edu

Table 1: Selected Synthetic Methodologies for Quinazoline Derivatives

| Methodology | Description | Key Features |

| Metal-Catalyzed Reactions | Transition metals like palladium and copper are used to catalyze C-N and C-C bond formation, facilitating the cyclization to form the quinazoline ring. researchgate.netmarquette.edu | High efficiency and selectivity. |

| Microwave-Assisted Synthesis | Microwave irradiation is employed to accelerate the reaction rates, often leading to higher yields in shorter reaction times and sometimes avoiding the need for a catalyst. researchgate.netnih.gov | Rapid synthesis, improved yields. |

| Multi-Component Reactions | Several starting materials are combined in a one-pot reaction to form the final quinazoline product, offering a more efficient and atom-economical approach. nih.gov | High efficiency, atom economy. |

This table summarizes various methods for synthesizing quinazoline derivatives, highlighting the versatility of synthetic approaches.

Construction of Advanced BODIPY (Boron-Dipyrromethene) Frameworks

BODIPY dyes are a class of fluorescent molecules known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability. The aldehyde group of this compound is instrumental in the synthesis of the core dipyrromethene ligand, which is the precursor to the BODIPY framework. The synthesis typically involves the condensation of the aldehyde with two equivalents of a pyrrole (B145914) derivative, followed by complexation with a boron source, commonly BF3·OEt2. rsc.orgresearchgate.net

The diiodo substituents on the resulting BODIPY core are particularly valuable as they provide reactive handles for further functionalization through various cross-coupling reactions. nih.govrsc.org This allows for the fine-tuning of the photophysical properties of the dye, such as shifting the absorption and emission wavelengths to the red or near-infrared regions of the spectrum. rsc.orgrsc.org This capability is crucial for applications in biological imaging and materials science.

Table 2: Key Reactions for Functionalizing Diiodo-BODIPY Dyes

| Reaction | Reagents | Purpose |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | Introduces alkyne functionalities, extending the π-conjugation. nih.govrsc.org |

| Suzuki Coupling | Boronic acid or ester, Pd catalyst | Forms new C-C bonds with aryl or vinyl groups. nih.gov |

| Heck Coupling | Alkene, Pd catalyst | Creates new C-C bonds with vinyl groups. nih.gov |

| Stille Coupling | Organostannane, Pd catalyst | Forms new C-C bonds with a variety of organic groups. nih.gov |

This table outlines common cross-coupling reactions used to modify the 3,5-diiodo-BODIPY core, enabling the synthesis of a wide range of functional dyes.

Application in the Synthesis of Diverse Stilbenes and Cinnamic Acid Derivatives

Stilbenes and cinnamic acids are classes of organic compounds with diverse applications, including in materials science and as precursors for pharmaceuticals. nih.govwiley-vch.de The aldehyde functionality of this compound is central to their synthesis through olefination reactions.

The Wittig reaction and its Horner-Wadsworth-Emmons variant are powerful methods for converting aldehydes into alkenes with good stereocontrol, often favoring the formation of the thermodynamically more stable E-isomer of stilbenes. nih.govwiley-vch.de In these reactions, a phosphorus ylide or a phosphonate (B1237965) carbanion reacts with the aldehyde to form the carbon-carbon double bond of the stilbene or cinnamic acid backbone. nih.gov The presence of the iodine atoms on the aromatic ring of the resulting product opens up possibilities for subsequent cross-coupling reactions, allowing for the synthesis of highly substituted and complex stilbenoid structures.

Building Block for Functional Organic Materials

The unique electronic and structural features of this compound make it a valuable component in the design and synthesis of functional organic materials with tailored properties.

Role in the Synthesis of Conjugated Polymers and Oligomers

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which leads to delocalized π-electron systems and interesting electronic and optical properties. These materials are at the forefront of research in areas such as organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The diiodo functionality of this compound makes it an excellent monomer for polymerization reactions, particularly through palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings. google.com By reacting with a suitable di-boronic acid or di-stannane co-monomer, it can be incorporated into a polymer chain. The aldehyde group can either be retained for post-polymerization modification or can be transformed into another functional group prior to polymerization. The methoxy group can also influence the solubility and solid-state packing of the resulting polymer, which are critical factors for device performance.

Utility in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. The design of molecules that can self-assemble into well-defined, ordered structures is a key goal in this field.

Derivatization Strategies for Expanding Molecular Diversity

The chemical reactivity of this compound is dominated by its three key functional groups: the aldehyde, the methoxy group, and the carbon-iodine bonds. Each of these sites can be selectively targeted to generate a wide array of derivatives, thereby expanding the molecular diversity accessible from this single precursor. Strategies focus on modifying the aldehyde, altering the ether linkage, or leveraging the iodine atoms for cross-coupling reactions.

While direct alkylation, acylation, or silylation of the methoxy group in this compound is not a common transformation, these modifications are frequently performed on related phenolic scaffolds. To access such derivatives, a common strategy involves the demethylation of the methoxy group to yield the corresponding 3,5-diiodo-2-hydroxybenzaldehyde. This phenolic intermediate can then be readily derivatized.

Alkylation: The alkylation of related hydroxy-methoxy-benzaldehydes is a well-established process. For instance, the synthesis of 2,5-dimethoxybenzaldehyde (B135726) can be achieved by alkylating the sodium or potassium salt of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with an alkylating agent like dimethyl sulfate. google.com This reaction is typically performed in solvents such as methanol, acetone, or dimethoxy ethane. google.com A similar approach could be envisioned for the alkylation of the hydroxyl group of 3,5-diiodo-2-hydroxybenzaldehyde.

Acylation and Silylation: Acylation and silylation are standard procedures for protecting hydroxyl groups or introducing new functional moieties. Following demethylation, the resulting phenol (B47542) could be acylated using acyl chlorides or anhydrides under basic conditions. Similarly, silylation could be achieved using silyl (B83357) chlorides (e.g., tert-butyldimethylsilyl chloride) in the presence of a base like imidazole (B134444) to yield a silylated ether, which can serve as a protecting group in subsequent synthetic steps.

The aldehyde functional group itself is a prime site for derivatization. It readily undergoes reactions to form new carbon-carbon bonds, expanding the molecular framework. One of the most fundamental reactions of this type is the aldol (B89426) condensation. In a typical base-catalyzed aldol condensation, the aldehyde reacts with a ketone containing an α-hydrogen, such as acetone, in the presence of a base like potassium hydroxide. magritek.com This reaction initially forms a β-hydroxy carbonyl compound, which often dehydrates to yield a more stable α,β-unsaturated carbonyl product. magritek.com

| Reaction Type | Reactant | Reagents | Product Type | Reference |

| Aldol Condensation | Benzaldehyde derivative | Ketone (e.g., Acetone), Base (e.g., KOH) | α,β-Unsaturated carbonyl | magritek.com |

| O-Alkylation | Hydroxybenzaldehyde derivative | Metal Hydroxide, Alkylating Agent (e.g., Dimethyl Sulfate) | Alkoxybenzaldehyde | google.com |

The synthesis of complex halogenated aromatic compounds often relies on directed ortho-metalation and ipso-iododesilylation reactions. These strategies provide a high degree of regiocontrol, which is crucial for preparing polysubstituted aromatics that are otherwise difficult to access.

A relevant example is the synthesis of 2,6-diiodo-3,5-dimethoxyphenol. whiterose.ac.uk This compound, which shares a similar substitution pattern with this compound, can be prepared from 3,5-dimethoxyphenol. The process involves a directed ortho-lithiation followed by iodination. whiterose.ac.uk Such methodologies highlight a pathway for manipulating the substitution patterns on di-iodinated methoxy-aromatic rings.

Furthermore, dehalogenation of polyhalogenated phenols presents another route to specific halogenated phenol isomers. The reaction of higher-halogenated phenols with hydrogen in the presence of a noble metal catalyst (from Group VIII of the periodic table) and a sulfur-containing compound can selectively remove halogen atoms. magritek.com This process allows for the preparation of 3-halogen- and 3,5-dihalogen-phenols from precursors that are more heavily halogenated. magritek.com These methods underscore the synthetic flexibility within this class of compounds, allowing for the targeted synthesis of specific halogenated phenols and ethers.

| Starting Material | Key Transformation | Product Example | Reference |

| 3,5-Dimethoxyphenol | Directed ortho-lithiation and iodination | 2,6-Diiodo-3,5-dimethoxyphenol | whiterose.ac.uk |

| Polyhalogenated Phenol | Catalytic hydrodehalogenation | 3,5-Dihalogen-phenol | magritek.com |

Application in Isotopic Labeling for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and tracking the metabolic fate of molecules in vivo. Introducing a stable isotope, such as Carbon-13 (¹³C), at a specific position within a molecule allows researchers to follow its transformation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

An efficient synthesis of a related isotopically labeled compound, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, demonstrates a viable strategy for labeling methoxybenzaldehyde derivatives. whiterose.ac.uk The synthesis introduces the ¹³C label early on, using [¹³C]-labeled methyl iodide to react with glutaric monomethyl ester chloride. whiterose.ac.uk This labeled fragment is then carried through a multi-step sequence involving cyclization and aromatization to build the final benzaldehyde structure. whiterose.ac.uk

This approach is particularly valuable for hyperpolarization-based magnetic resonance techniques like Dynamic Nuclear Polarization (DNP). DNP can dramatically increase the sensitivity of ¹³C nuclei, allowing for real-time investigation of metabolism. whiterose.ac.uk For a probe to be effective in DNP studies, the ¹³C label must be placed at a site with a long T1 relaxation time and where metabolic activity occurs, leading to an observable change in the chemical shift. whiterose.ac.uk A similar strategy, employing a labeled precursor, could be used to synthesize isotopically marked this compound to probe its biological or chemical transformation pathways. For example, deuterium-labeled 2-methoxybenzaldehyde (B41997) has been synthesized for use as a tracer in drug development studies.

| Labeled Compound | Isotope | Labeling Precursor | Application | Reference |

| [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde | ¹³C | [¹³C]-Methyl iodide | Mechanistic studies, Metabolic imaging (DNP) | whiterose.ac.uk |

| 2-Methoxybenzaldehyde-d3 | ²H (D) | Not specified | Tracer for drug development |

Advanced Spectroscopic and Structural Characterization of 3,5 Diiodo 2 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms.

High-Resolution ¹H NMR Chemical Shift Analysis and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of 3,5-diiodo-2-methoxybenzaldehyde provides key information for its structural verification. The aldehydic proton characteristically appears as a singlet at a downfield chemical shift, typically around 9.9-10.3 ppm, due to the strong deshielding effect of the carbonyl group and the aromatic ring. The methoxy (B1213986) group protons also present as a sharp singlet, generally found in the range of 3.8-4.0 ppm.

The aromatic region of the spectrum is particularly informative. The two aromatic protons at positions 4 and 6 are chemically non-equivalent and exhibit a doublet of doublets or two distinct doublets due to spin-spin coupling. The coupling constant between these two protons (³JHH) is typically small, characteristic of meta-coupling. The precise chemical shifts of these protons are influenced by the electronic effects of the iodine and methoxy substituents.

For comparison, in the related compound 2-methoxybenzaldehyde (B41997), the aromatic protons show a more complex splitting pattern due to the presence of four adjacent protons. rsc.org The introduction of the two bulky iodine atoms in this compound simplifies this region of the spectrum.

Table 1: Representative ¹H NMR Chemical Shifts for Benzaldehyde (B42025) Derivatives

| Compound | Solvent | Aldehyde-H (ppm) | Methoxy-H (ppm) | Aromatic-H (ppm) |

|---|---|---|---|---|

| 2-Methoxybenzaldehyde | DMSO-d6 | 10.23 | 3.01 | 7.83-7.33 (m) |

| 3-Methoxybenzaldehyde | DMSO-d6 | 9.98 | 3.82 | 7.51-7.25 (m) |

| 4-Methoxybenzaldehyde | CDCl₃ | 9.88 | 3.89 | 7.84 (d), 6.99 (d) |

| 2-Hydroxy-3-methoxybenzaldehyde | CDCl₃ | 9.92 | 3.92 | 7.18-6.97 (m) |

Data sourced from various literature. rsc.orghmdb.carsc.orgchemicalbook.comresearchgate.net

¹³C NMR Chemical Shift Analysis for Carbon Framework Confirmation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, the carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing between 189 and 193 ppm. rsc.org The carbon of the methoxy group resonates at approximately 56 ppm. rsc.org

The aromatic region will show six distinct signals for the six aromatic carbons, with their chemical shifts being heavily influenced by the substituents. The carbons bearing the iodine atoms (C3 and C5) are significantly shielded and appear at higher field strengths than would be expected for a typical aromatic carbon, due to the heavy atom effect. The carbon attached to the methoxy group (C2) and the aldehyde group (C1) will be deshielded.

Table 2: Representative ¹³C NMR Chemical Shifts for Benzaldehyde Derivatives

| Compound | Solvent | C=O (ppm) | OCH₃ (ppm) | Aromatic C (ppm) |

|---|---|---|---|---|

| 2-Methoxybenzaldehyde | DMSO-d6 | 189.0 | 55.8 | 161.5, 136.4, 127.7, 124.1, 120.5, 112.6 |

| 3-Methoxybenzaldehyde | DMSO-d6 | 193.0 | 55.4 | 159.8, 137.6, 130.3, 122.5, 121.0, 112.9 |

| 2-Hydroxy-5-methoxybenzaldehyde (B1199172) | - | - | - | - |

Data sourced from various literature. rsc.orgchemicalbook.comchemicalbook.com

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments is employed. science.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. youtube.comsdsu.edu In this compound, a cross-peak between the signals of the H4 and H6 protons would confirm their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu It allows for the direct assignment of the carbon signals for C4, C6, and the methoxy and aldehyde groups based on the known proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. youtube.comsdsu.edu This is particularly powerful for identifying quaternary carbons (those without attached protons). For instance, the aldehydic proton should show correlations to the C1, C2, and C6 carbons. The methoxy protons would correlate to the C2 carbon, confirming the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space correlations between protons that are in close proximity. researchgate.net A NOESY spectrum would show a cross-peak between the methoxy protons and the H6 proton, providing definitive evidence for the ortho-relationship of these two groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Analysis of Carbonyl Stretching Frequencies (νC=O)

The carbonyl (C=O) stretching vibration of the aldehyde group is one of the most intense and characteristic bands in the IR spectrum of this compound. For aromatic aldehydes, this band typically appears in the region of 1685-1715 cm⁻¹. msu.edu Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes. msu.edu The presence of the electron-donating methoxy group and the electron-withdrawing iodine atoms will subtly influence the exact position of this band. In similar molecules like 3-chloro-4-methoxybenzaldehyde, this stretching vibration has been observed as a doublet due to Fermi resonance. nih.gov

Identification of Aromatic Ring Vibrations and Carbon-Iodine Stretches

The IR and Raman spectra also provide a fingerprint of the aromatic ring system. Characteristic C=C stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region. thieme-connect.de The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the ring, typically appear between 800 and 900 cm⁻¹. thieme-connect.de

The carbon-iodine (C-I) stretching vibrations are found at lower frequencies due to the high mass of the iodine atom. These stretches typically occur in the range of 500-600 cm⁻¹. spectroscopyonline.com The presence of strong bands in this region of the IR and Raman spectra provides direct evidence for the iodination of the aromatic ring. The interaction between iodine and aromatic hydrocarbons can be further studied using spectrophotometric methods. ucla.edu

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and the study of intermolecular forces that dictate the packing of molecules in a crystal lattice.

The initial and most critical step in X-ray crystallography is the growth of high-quality single crystals. For compounds like this compound, this is typically achieved by slow evaporation of a suitable solvent. Once a suitable crystal is obtained, it is mounted on a diffractometer.

The data acquisition process involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern. Modern diffractometers, often equipped with CCD area detectors, can collect a complete dataset efficiently. nih.gov The collected data consists of a series of reflections, each with a specific intensity.

Subsequent to data collection, the raw data is processed and corrected for various factors, including absorption, which is particularly important for compounds containing heavy atoms like iodine. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined using full-matrix least-squares methods, which adjust atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. researchgate.netresearchgate.net

The molecular conformation of this compound will be influenced by the steric and electronic effects of its substituents. The bulky iodine atoms and the methoxy group will likely influence the orientation of the aldehyde group relative to the benzene (B151609) ring.

The table below presents typical bond lengths and angles for related substituted benzaldehyde derivatives. These values serve as a reasonable approximation for what would be expected for this compound.

| Bond/Angle | Description | Expected Value |

| C-I | Carbon-Iodine bond length | ~2.10 Å |

| C-C (aromatic) | Carbon-Carbon bond length in the benzene ring | ~1.39 Å |

| C-O (methoxy) | Carbon-Oxygen bond length of the methoxy group | ~1.37 Å |

| C=O | Carbon-Oxygen double bond length of the aldehyde | ~1.22 Å |

| C-C-C (aromatic) | Angle within the benzene ring | ~120° |

| C-C-I | Angle between the ring and iodine substituent | ~120° |

| C-C-O (methoxy) | Angle between the ring and methoxy substituent | ~120° |

This table is generated based on standard bond lengths and angles for similar organic compounds and is for illustrative purposes.

The packing of molecules within a crystal is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular interactions are expected to be significant.

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atom of the aldehyde and the methoxy group can act as hydrogen bond acceptors if co-crystallized with a suitable donor solvent or another molecule with O-H or N-H groups. mdpi.com

Halogen Bonding: This is a highly directional interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov The iodine atoms in this compound are expected to participate in halogen bonding, as the electron-withdrawing nature of the aromatic ring enhances the positive electrostatic potential (σ-hole) on the iodine atoms. acs.orgnih.gov These interactions play a crucial role in the crystal packing of many halogenated compounds. jyu.fimdpi.com

π-π Stacking Interactions: The aromatic rings of adjacent molecules can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. These interactions are common in aromatic compounds and contribute to the stability of the crystal lattice. mdpi.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₈H₆I₂O₂), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the compound's molecular formula.

In a mass spectrometer, molecules are ionized and then often break apart into smaller, charged fragments. The pattern of these fragments is unique to a particular molecule and can be used to confirm its structure. chemguide.co.uk For this compound, several characteristic fragmentation pathways can be predicted.

Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the loss of the entire formyl group (M-29). libretexts.org For aromatic compounds, the aromatic ring itself is a very stable fragment.

The table below outlines potential major fragments that could be observed in the mass spectrum of this compound.

| m/z (mass-to-charge ratio) | Proposed Fragment | Loss from Molecular Ion |

| 388 | [C₈H₆I₂O₂]⁺ | Molecular Ion (M⁺) |

| 387 | [C₈H₅I₂O₂]⁺ | Loss of H |

| 373 | [C₇H₅I₂O]⁺ | Loss of CH₃ |

| 359 | [C₇H₆I₂O]⁺ | Loss of CHO |

| 261 | [C₈H₆IO₂]⁺ | Loss of I |

| 134 | [C₇H₆O]⁺ | Loss of 2I and O |

This table presents hypothetical fragmentation data for this compound based on common fragmentation patterns of related compounds. libretexts.orgyoutube.com

The presence of two iodine atoms would also give rise to a characteristic isotopic pattern in the mass spectrum, further aiding in the confirmation of the structure. The analysis of these fragmentation patterns, in conjunction with HRMS data, provides a comprehensive and definitive characterization of this compound.

Computational and Theoretical Investigations of 3,5 Diiodo 2 Methoxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods allow for the determination of the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons, which dictates the molecule's chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 3,5-Diiodo-2-methoxybenzaldehyde, DFT methods are employed to find the lowest energy structure, corresponding to its most stable conformation. This process, known as geometry optimization, involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. A common functional used for this purpose is B3LYP, often paired with a basis set such as 6-311++G(d,p) to provide a good description of the electronic environment, including the effects of the heavy iodine atoms. nih.gov

Once the optimized geometry is obtained, vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are not only crucial for characterizing the stationary point as a true minimum (i.e., the absence of imaginary frequencies) but also allow for the simulation of the infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data to validate the computational model and aid in the assignment of experimental spectral bands. nih.gov For instance, the characteristic stretching frequencies of the carbonyl (C=O) group, the C-I bonds, the aromatic C-H bonds, and the methoxy (B1213986) group can be predicted with reasonable accuracy.

Table 1: Representative Optimized Geometrical Parameters of this compound (DFT/B3LYP) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C=O | 1.21 | | | | C-I (at C3) | 2.10 | | | | C-I (at C5) | 2.10 | | | | C-O (methoxy) | 1.36 | | | | O-CH₃ | 1.43 | | | | | | C-C-I | 120.5 | | | | C-C=O | 124.0 | | | | C-O-C | 118.0 | | | | | C-C-O-C | 0.0 / 180.0 | Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

While DFT is highly effective, ab initio methods offer a pathway to even higher accuracy, albeit at a greater computational expense. These methods, which are based on solving the Schrödinger equation without empirical parameterization, include techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. High-accuracy extrapolated ab initio thermochemistry (HEAT)-type protocols can be used to predict energetic properties, such as heats of formation and bond dissociation energies, with remarkable precision, often approaching chemical accuracy (within 1 kcal/mol). researchgate.net For spectroscopic predictions, these advanced methods can provide very accurate results for properties that are sensitive to electron correlation effects.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which serves as a bridge between theoretical models and experimental reality.

Computational Simulation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). sonar.ch The predicted chemical shifts are sensitive to the electronic environment of each nucleus. For this molecule, the electron-withdrawing effects of the iodine atoms and the aldehyde group, as well as the electron-donating effect of the methoxy group, would lead to a characteristic pattern of chemical shifts in the aromatic region. Comparing the computed spectrum with an experimental one can confirm the molecular structure and assignments.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde H | 9.8 - 10.2 | |

| Aromatic H (at C4) | 8.0 - 8.3 | |

| Aromatic H (at C6) | 7.8 - 8.1 | |

| Methoxy H | 3.9 - 4.1 | |

| Carbonyl C | 190 - 195 | |

| Aromatic C (ipso to CHO) | 130 - 135 | |

| Aromatic C (ipso to OCH₃) | 160 - 165 | |

| Aromatic C (ipso to I) | 90 - 95 | |

| Aromatic C (other) | 135 - 145 | |

| Methoxy C | 55 - 60 |

Note: These are representative chemical shift ranges. Actual values depend on the solvent and computational method.

Theoretical UV-Vis Absorption and Emission Spectra Analysis

Time-Dependent DFT (TD-DFT) is the workhorse method for simulating electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the wavelengths of maximum absorption (λ_max). For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the benzaldehyde (B42025) chromophore. The substitution pattern, with two heavy iodine atoms and a methoxy group, will influence the energies of these transitions and thus the position and intensity of the absorption bands. These calculations can help interpret the electronic structure and the nature of the molecular orbitals involved in the electronic excitations. nih.gov

Analysis of Molecular Orbitals and Electron Density Distributions

The reactivity and stability of a molecule are governed by the distribution of its electrons. Analyzing the molecular orbitals and electron density provides fundamental insights into these properties. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Furthermore, the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. nih.gov For this compound, the MEP map would likely show a region of negative potential (electron-rich) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential would highlight electron-deficient areas. This analysis is invaluable for predicting how the molecule will interact with other reagents and for understanding non-covalent interactions. The theory of Molecular Electron Density (MEDT) posits that the capacity for changes in electron density governs molecular reactivity. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tetramethylsilane (TMS) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap suggests higher chemical reactivity, greater polarizability, and significant biological activity. nih.gov

Density Functional Theory (DFT) calculations are commonly employed to determine the energies and spatial distributions of these orbitals. researchgate.net For molecules with similar structures, the HOMO is often distributed over the electron-donating parts, while the LUMO is localized on the electron-accepting regions. researchgate.net A detailed analysis of this compound would involve calculating the specific energy values of its HOMO and LUMO and mapping their distribution across the molecule to identify reactive sites.

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: Specific values for this compound require dedicated computational studies.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a framework for understanding intramolecular charge transfer and hyperconjugative interactions by examining the delocalization of electron density between filled and vacant orbitals. researchgate.net This method helps in quantifying the stabilization energy associated with these interactions, offering insights into the molecule's stability. NBO analysis can reveal weak interactions, such as intramolecular hydrogen bonds, by identifying overlaps between lone pair orbitals and anti-bonding orbitals.

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. nih.gov It creates a color-coded 3D map of the electron density, where different colors represent varying electrostatic potentials. nih.gov Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, prone to nucleophilic attack). Green regions represent neutral potential. nih.gov For substituted benzaldehydes, the carbonyl oxygen and any electronegative substituents often show negative potential, while the hydrogen atoms and the aldehydic proton tend to exhibit positive potential. nih.govnih.gov

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

Computational methods, particularly DFT, are pivotal in elucidating the mechanisms of chemical reactions, including identifying reactants, intermediates, transition states, and products. mdpi.comrsc.org By calculating the energies of these species, a potential energy surface for the reaction can be constructed, revealing the activation energies and thermodynamics of each step. mdpi.com For reactions involving substituted benzaldehydes, such as cycloadditions or electrophilic aromatic substitutions, computational studies can determine whether a reaction is concerted or stepwise and predict the most favorable reaction pathway. researchgate.netscirp.org Transition state analysis helps in understanding the geometry and electronic structure of the highest energy point along the reaction coordinate, providing critical information for predicting reaction rates and stereoselectivity. rsc.org

Conformational Analysis and Intermolecular Interactions Modeling

The three-dimensional structure and intermolecular interactions of this compound are crucial for its physical properties and behavior in different environments.

Computational Exploration of Hydrogen Bonding Networks and Energetics

Hydrogen bonds are significant non-covalent interactions that influence the structure and stability of molecular assemblies. diva-portal.org Computational methods can be used to perform conformational searches to identify stable conformers and analyze the hydrogen bonding networks they form. csic.es For molecules like this compound, both intramolecular and intermolecular hydrogen bonds are possible. For instance, weak C-H···O interactions can occur, linking molecules into dimers or larger aggregates. researchgate.netresearchgate.netresearchgate.net Quantum chemical calculations can determine the strength and geometry of these hydrogen bonds. researchgate.net

Table 2: Example of Calculated Hydrogen Bond Parameters

| Interaction | Distance (Å) | Angle (°) | Stabilization Energy (kcal/mol) |

| C-H···O | Value | Value | Value |

Note: Specific values for this compound require dedicated computational studies.

Modeling of Halogen Bonding Interactions and Their Directionality

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov The iodine atoms in this compound can participate in halogen bonds, which are known for their directionality. researchgate.net Computational modeling can predict the geometry and strength of these interactions, which can be crucial in crystal engineering and the design of supramolecular structures. researchgate.net The interaction often involves the positive region on the halogen atom (the σ-hole) and an electron-rich atom like oxygen or another halogen. nih.gov

Scientific Inquiry into this compound Remains Limited

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Specifically, there is no available research or published data concerning the π-π stacking interactions in the dimeric and polymeric forms of this molecule.

Despite targeted searches for crystallographic data, theoretical studies, and computational analyses focusing on the intermolecular forces of this compound, no specific findings have been uncovered. Scientific inquiry into the solid-state behavior and molecular self-assembly of this particular compound appears to be a field that is yet to be explored.

While research exists on the π-π stacking interactions of other substituted aromatic compounds, including various halogenated and methoxy-substituted benzaldehydes, these findings cannot be directly extrapolated to predict the specific behavior of this compound. The unique substitution pattern of two iodine atoms and a methoxy group on the benzene (B151609) ring would create a distinct electronic and steric environment, which would, in turn, govern the nature and strength of any potential π-π stacking interactions.